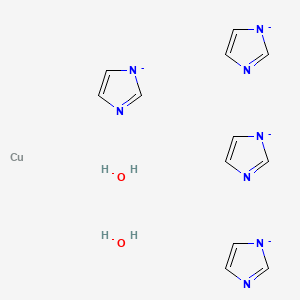![molecular formula C11H19N5O15P4 B10777013 Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
Adenosine-5'-[beta, gamma-methylene]tetraphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-5’-[beta, gamma-methylene]tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates This compound is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-5’-[beta, gamma-methylene]tetraphosphate involves the introduction of a methylene bridge between the beta and gamma phosphate groups of adenosine tetraphosphate. One common method involves the use of phosphonate analogs. The synthesis typically starts with adenosine-5’-monophosphate, which undergoes successive phosphorylation reactions to form adenosine-5’-tetraphosphate. The methylene group is then introduced using specific reagents and conditions, such as the use of methylene chloride and appropriate catalysts .
Industrial Production Methods
Industrial production of adenosine-5’-[beta, gamma-methylene]tetraphosphate is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
化学反应分析
Types of Reactions
Adenosine-5’-[beta, gamma-methylene]tetraphosphate can undergo various chemical reactions, including:
Substitution: The methylene group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically requires specific nucleoside tetraphosphatases and appropriate buffer conditions.
Substitution: Substitution reactions may involve reagents such as halogenated methylene compounds and catalysts to facilitate the replacement of the methylene group.
Major Products
The major products formed from the hydrolysis of adenosine-5’-[beta, gamma-methylene]tetraphosphate include adenosine-5’-triphosphate and inorganic phosphate. Substitution reactions can yield various derivatives depending on the substituents introduced.
科学研究应用
Chemistry: It serves as a model compound for studying the behavior of nucleotide analogs and their interactions with enzymes.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and metabolic pathways.
作用机制
The mechanism of action of adenosine-5’-[beta, gamma-methylene]tetraphosphate involves its interaction with specific enzymes, such as nucleoside tetraphosphatases. The methylene group between the beta and gamma phosphate groups alters the compound’s binding affinity and reactivity, making it a valuable tool for studying enzyme kinetics and mechanisms . The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions.
相似化合物的比较
Similar Compounds
Adenosine-5’-tetraphosphate: Lacks the methylene group and has different reactivity and binding properties.
Adenosine-5’-triphosphate: Contains three phosphate groups and is a naturally occurring nucleotide involved in energy transfer.
Adenosine-5’-[alpha, beta-methylene]tetraphosphate: Another methylene analog with the methylene group between the alpha and beta phosphate groups.
Uniqueness
Adenosine-5’-[beta, gamma-methylene]tetraphosphate is unique due to the specific placement of the methylene group, which significantly impacts its chemical and biological properties. This modification allows for selective interactions with enzymes and provides insights into the role of phosphate groups in nucleotide function.
属性
分子式 |
C11H19N5O15P4 |
|---|---|
分子量 |
585.19 g/mol |
IUPAC 名称 |
[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8+,11+/m0/s1 |
InChI 键 |
ARRGHMSEJJFDME-WOIOKPISSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


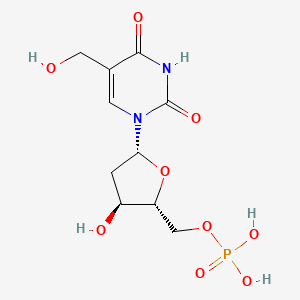
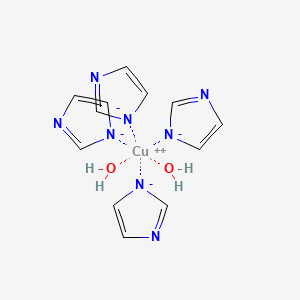
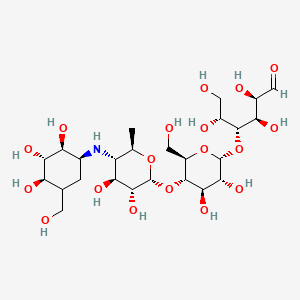
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
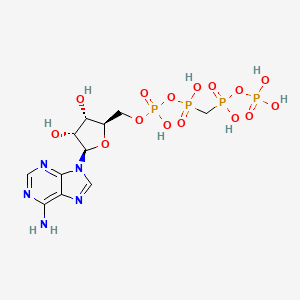
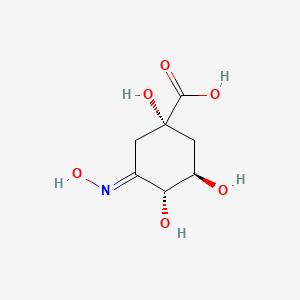
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
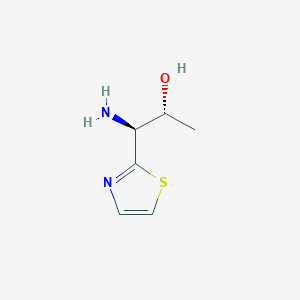
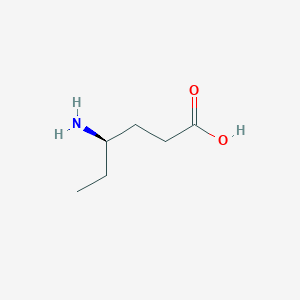
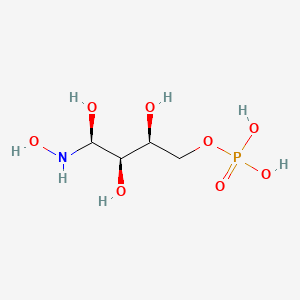
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
